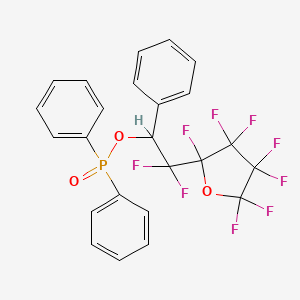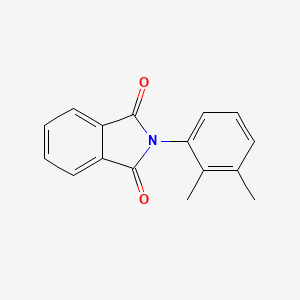![molecular formula C13H13N3OS B5525533 N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea](/img/structure/B5525533.png)
N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-(hydroxymethyl)phenyl]-N’-3-pyridinylthiourea” is a complex organic compound. It contains a thiourea group (-NH-C(S)-NH-) attached to a phenyl group and a pyridinyl group. The phenyl group has a hydroxymethyl (-CH2OH) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl and pyridinyl groups), a thiourea group, and a hydroxymethyl group. Detailed structural analysis would require techniques like NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
Thioureas are known to participate in various chemical reactions, including acting as ligands in coordination chemistry and as catalysts in the formation of urethane polymers. The reactivity of this specific compound would depend on the electronic and steric effects of the phenyl and pyridinyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings would likely contribute to its stability and possibly its solubility in organic solvents .Scientific Research Applications
Electroreduction of Pyridine Derivatives
A study explored the electroreduction of various substituents on a pyridine ring, including hydroxymethyl groups, in aqueous sulfuric acid. This research offers insights into the synthetic scope and mechanistic pathways of electroreduction, potentially applicable for the chemical manipulation of N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea and similar compounds (Nonaka, Kato, Fuchigami, & Sekine, 1981).
Photocleavable Protecting Groups
The S-pixyl group, a derivative relevant to the chemical structure , has been investigated as an efficient photocleavable protecting group for primary alcohols, showcasing its potential in the protection of sensitive functional groups during synthetic procedures (Coleman & Boyd, 1999).
Synthesis of Aminothiazolo[5,4-b]-pyridines
Research into the synthesis of 2-aminothiazolo[5,4-b]pyridines from 2-hydroxy-3-thioureidopyridine via acid-catalyzed cyclization highlights the utility of thiourea derivatives in heterocyclic chemistry. This pathway provides a method for the generation of complex molecular architectures from simpler thiourea precursors, such as N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea (Park Choo et al., 2005).
Luminescent Tricarbonylrhenium(I) Complexes
A study on tricarbonylrhenium(I) polypyridine complexes demonstrates the application of pyridine derivatives in the development of sensors for metal ions. These complexes exhibit luminescent properties that can be tuned for the detection of specific ions, suggesting potential research applications of N-[2-(hydroxymethyl)phenyl]-N'-3-pyridinylthiourea in sensor technology (Louie et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(hydroxymethyl)phenyl]-3-pyridin-3-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c17-9-10-4-1-2-6-12(10)16-13(18)15-11-5-3-7-14-8-11/h1-8,17H,9H2,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGKQUWKIDUCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)NC(=S)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Hydroxymethyl)phenyl]-3-pyridin-3-ylthiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4'-methyl-4-biphenylyl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B5525473.png)

![2-[(4-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5525482.png)
![2-[(4-chlorophenyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5525485.png)
![3-(2-furylmethyl)-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5525492.png)
![4-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5525502.png)
![methyl 4-({[(4-morpholinylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5525507.png)

![2-[(2-chlorobenzyl)thio]-N-1,9-dioxaspiro[5.5]undec-4-ylacetamide](/img/structure/B5525519.png)
![5-[(4-methyl-1-piperazinyl)methyl]-7-nitro-8-quinolinol](/img/structure/B5525527.png)

![2,4-dimethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5525548.png)
![[4-(cyclopentylcarbonyl)-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5525553.png)